molecular formula C29H34O16 B1253817 Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside

Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside

Cat. No. B1253817
M. Wt: 638.6 g/mol
InChI Key: VVSFMIXQNYRGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ombuin-3-O-rutinoside;  Ombuin-3beta-rutinoside is a natural product found in Kaempferia parviflora, Gynostemma pentaphyllum, and Lathyrus davidii with data available.

Scientific Research Applications

Identification and Characterization

  • Ombuin-3-O-rutinoside has been identified in various plants such as Erythroxylon cuneifolium and Erythroxylum novogranatense. These identifications help in understanding the chemical constituents and potential therapeutic uses of these plants (Iñigo, Iglesias, & Catalán, 1988) (Bonefeld, Friedrich, & Kolodziej, 1986).

Dual Agonistic Ligand of Peroxisome Proliferator-Activated Receptors

  • Ombuin-3-O-rutinoside from Gynostemma pentaphyllum acts as a dual agonist for peroxisome proliferator-activated receptors α and δ/β, influencing lipid metabolism and cholesterol transport in hepatocytes and macrophages (Malek et al., 2013).

Potential Anticancer Properties

  • Cyanidin-3-rutinoside, a related compound, exhibited apoptosis-inducing properties in leukemia cells, suggesting a potential for similar compounds like ombuin-3-O-rutinoside in cancer therapy (Feng et al., 2007).

Neuroprotective Effects

  • Rutin, a similar compound, has shown potential in altering cognitive and behavioral symptoms in neurodegenerative diseases, indicating possible similar effects for ombuin-3-O-rutinoside (Habtemariam, 2016).

Antioxidant and Antimicrobial Activities

Anti-Inflammatory Properties

  • Compounds related to ombuin-3-O-rutinoside have shown significant anti-inflammatory activities, suggesting potential therapeutic uses in managing inflammatory conditions (Rao, Fang, & Tzeng, 2008).

Pharmacokinetics and Bioavailability

  • Studies on the pharmacokinetics and bioavailability of compounds like rutin provide insights into the potential absorption and metabolism of ombuin-3-O-rutinoside in the human body (Boyle et al., 2000).

Antithrombotic Effects

  • Quercetin-3-rutinoside, a similar compound, was found to inhibit thrombus formation, suggesting a potential role for ombuin-3-O-rutinoside in antithrombotic therapy (Lin et al., 2015).

properties

Product Name

Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3

InChI Key

VVSFMIXQNYRGMG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

synonyms

ombuoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside
Reactant of Route 2
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside
Reactant of Route 3
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside
Reactant of Route 4
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside
Reactant of Route 5
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside
Reactant of Route 6
Ombuin-3-O-rutinoside; Ombuin-3beta-rutinoside

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